

Spectroscopic Data Interpretation of Cinnamyl Butyrate: A Technical Guide

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Compound of Interest

Compound Name: *Cinnamyl butyrate*

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Introduction

Cinnamyl butyrate is an ester recognized for its characteristic fruity and balsamic aroma, finding applications in the flavor and fragrance industries. A thorough understanding of its chemical structure is paramount for quality control, regulatory compliance, and exploring its potential applications in various scientific domains. This technical guide provides an in-depth interpretation of the spectroscopic data of **cinnamyl butyrate**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The document outlines detailed experimental protocols, presents quantitative data in structured tables, and utilizes visualizations to illustrate key concepts in spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **cinnamyl butyrate**.

Table 1: ^1H NMR Spectroscopic Data for Cinnamyl Butyrate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.40 - 7.20	m	5H	Ar-H
6.65	d, $J = 15.9$ Hz	1H	$C_6H_5-CH=CH-$
6.28	dt, $J = 15.9, 6.3$ Hz	1H	$C_6H_5-CH=CH-$
4.72	d, $J = 6.3$ Hz	2H	$-CH_2-O-$
2.29	t, $J = 7.4$ Hz	2H	$-CO-CH_2-$
1.67	sextet, $J = 7.4$ Hz	2H	$-CH_2-CH_3$
0.95	t, $J = 7.4$ Hz	3H	$-CH_2-CH_3$

Note: Predicted data based on typical chemical shift values and coupling constants for similar structures.

Table 2: ^{13}C NMR Spectroscopic Data for Cinnamyl Butyrate

Chemical Shift (δ) ppm	Assignment
173.2	C=O
136.4	Ar-C (quaternary)
134.1	C ₆ H ₅ -CH=CH-
128.6	Ar-CH
128.1	Ar-CH
126.6	Ar-CH
123.3	C ₆ H ₅ -CH=CH-
65.0	-CH ₂ -O-
36.2	-CO-CH ₂ -
18.4	-CH ₂ -CH ₃
13.7	-CH ₃

Note: Predicted data based on typical chemical shift values for similar functional groups.

Table 3: IR Absorption Data for Cinnamyl Butyrate

Wavenumber (cm ⁻¹)	Intensity	Assignment
3028	Weak	Aromatic C-H stretch
2965, 2875	Medium	Aliphatic C-H stretch
1733	Strong	C=O (ester) stretch[1]
1655	Medium	C=C (alkene) stretch
1496, 1454	Medium	Aromatic C=C stretch
1220 - 1100	Strong	C-O (ester) stretch[1]
963	Strong	=C-H bend (trans alkene)
748, 692	Strong	Aromatic C-H bend

Table 4: Mass Spectrometry Data for Cinnamyl Butyrate

m/z	Relative Intensity (%)	Proposed Fragment
204	15	[M] ⁺ (Molecular Ion)
117	100	[C ₉ H ₉] ⁺ (Cinnamyl cation)
115	45	[C ₉ H ₇] ⁺
91	30	[C ₇ H ₇] ⁺ (Tropylium ion)
71	40	[C ₄ H ₇ O] ⁺ (Butyryl cation)
43	60	[C ₃ H ₇] ⁺ (Propyl cation)

Note: Fragmentation pattern is predicted based on the typical fragmentation of esters.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **cinnamyl butyrate** (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Both ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds between pulses. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity, with a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy for all carbon signals, including quaternary carbons.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

A small drop of neat **cinnamyl butyrate** is placed directly onto the diamond crystal of an ATR accessory installed in an FTIR spectrometer. A background spectrum of the clean, empty crystal is recorded first. The sample is then applied, ensuring good contact with the crystal surface. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ by co-adding 16

or 32 scans at a resolution of 4 cm^{-1} . After analysis, the crystal is cleaned with a suitable solvent, such as isopropanol, and dried.

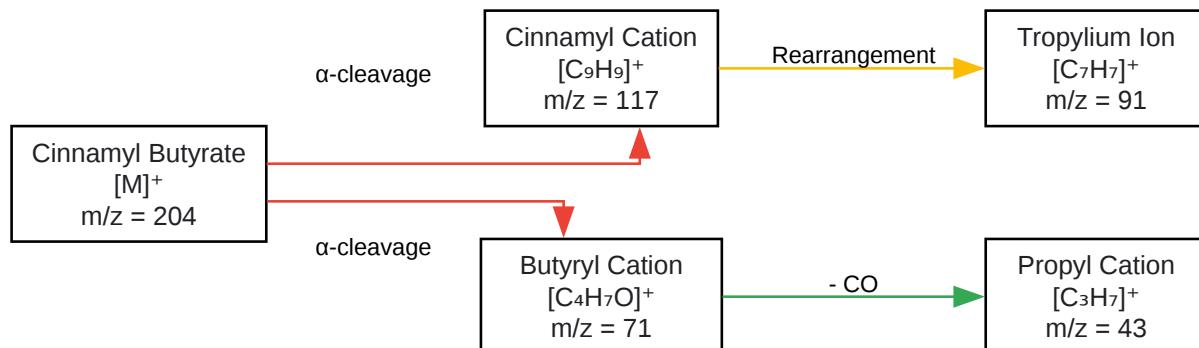
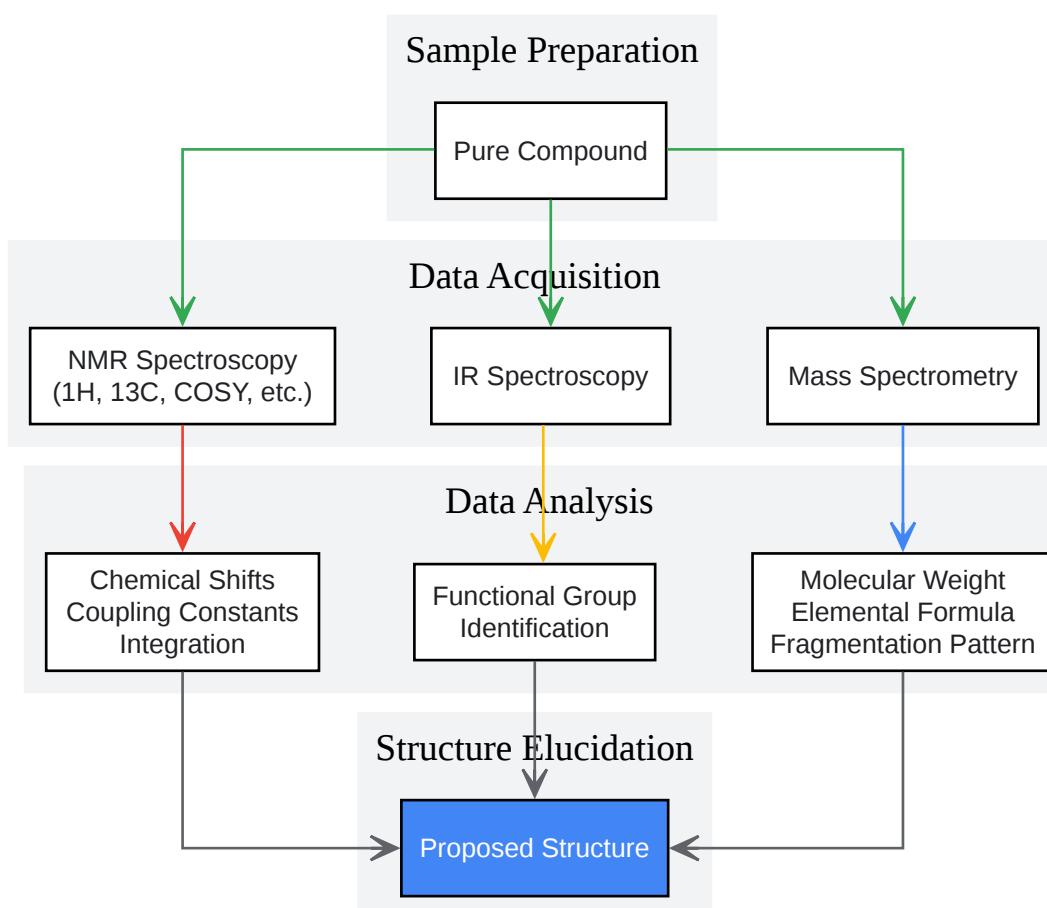
Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **cinnamyl butyrate** in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared. A small volume (typically 1 μL) of the solution is injected into the GC-MS system. The gas chromatograph is equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5 or equivalent). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) at a rate of 10 °C/min to ensure good separation. Helium is typically used as the carrier gas. The separated components eluting from the GC column are introduced into the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a mass range of m/z 40-400.

Visualization of Spectroscopic Analysis Workflow and Fragmentation

Logical Workflow for Spectroscopic Data Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound using a combination of spectroscopic techniques.



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References

- 1. sds.metasci.ca [sds.metasci.ca]
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